REACTION_CXSMILES
|
C([Si](C)(C)[O:6][C:7]1[CH:14]=[C:13]([Cl:15])[C:10]([CH:11]=[O:12])=[C:9]([Cl:16])[CH:8]=1)(C)(C)C.C([Li])(CC)C.CN(C=O)C.Cl>CO.C1COCC1>[Cl:15][C:13]1[CH:14]=[C:7]([OH:6])[CH:8]=[C:9]([Cl:16])[C:10]=1[CH:11]=[O:12]
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Name
|
|
Quantity
|
41.1423 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
6.4682 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
4-(tert-Butyl-dimethyl-silanyloxy)-2,6-dichloro-benzaldehyde
|
Quantity
|
15.5054 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC(=C(C=O)C(=C1)Cl)Cl)(C)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at −78° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
to stir at −78° C. for 5 h
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
Solid drop out of organic, filtered
|
Type
|
WASH
|
Details
|
rinsed with DCM
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |